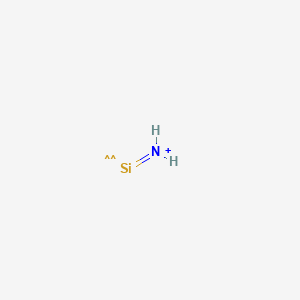
CID 85945281
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 85945281 is a chemical compound registered in the PubChem database
Vorbereitungsmethoden
The synthetic routes and reaction conditions for CID 85945281 involve several steps. Typically, the preparation method includes dissolving the necessary reactants in a suitable solvent, followed by stirring and heating under controlled conditions. Industrial production methods may involve large-scale synthesis using automated chemical synthesis platforms to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
CID 85945281 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
CID 85945281 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various industrial products and materials .
Wirkmechanismus
The mechanism of action of CID 85945281 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
CID 85945281 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or properties. For example, compounds with similar functional groups or molecular weights may exhibit similar reactivity or biological activity. this compound may have unique features that make it particularly suitable for certain applications .
Eigenschaften
Molekularformel |
H2NSi+ |
|---|---|
Molekulargewicht |
44.108 g/mol |
InChI |
InChI=1S/H2NSi/c1-2/h1H2/q+1 |
InChI-Schlüssel |
YXCSZVPRVBKDPF-UHFFFAOYSA-N |
Kanonische SMILES |
[NH2+]=[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B12555031.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)
![2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol](/img/structure/B12555045.png)
![2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one](/img/structure/B12555046.png)



![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)
![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)

![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
